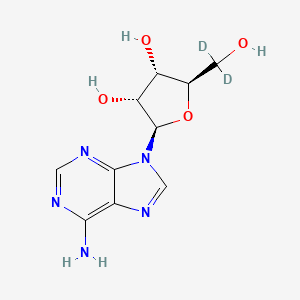

Adenosine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |

InChI Key |

OIRDTQYFTABQOQ-QTYQXZHASA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Adenosine A2A and Dopamine D2 Receptor Heteromers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation, signaling, and pharmacological significance of Adenosine A2A and Dopamine D2 (A2A-D2) receptor heteromers. These complexes are pivotal in modulating neuronal function, particularly in the basal ganglia, and represent a significant target for therapeutic intervention in neurological and psychiatric disorders.

Adenosine and dopamine are key neurotransmitters that exert opposing effects in the brain. These effects are primarily mediated through the interaction of their respective receptors.[1] The A2A and D2 receptors, both G protein-coupled receptors (GPCRs), can form heteromeric complexes, leading to allosteric modulation of their function.[1] This interaction is fundamental to the antagonistic relationship observed between adenosinergic and dopaminergic signaling.

Chemical Nature and Structure of the A2A-D2 Heteromer

The A2A-D2 receptor heteromer is a quaternary structure formed by the physical association of A2A and D2 receptor monomers.[1][2] Evidence suggests that these heteromers can exist as dimers or higher-order oligomers.[2] The formation of these complexes is driven by specific electrostatic interactions between the C-terminus of the A2A receptor and the third intracellular loop of the D2 receptor.[3][4][5]

Key Interacting Domains:

-

A2A Receptor: The C-terminal tail, particularly phosphorylated serine residues and adjacent aspartate residues (DD401-402), is crucial for the interaction.[3][4]

-

D2 Receptor: An arginine-rich epitope (217RRRRKR222) in the third intracellular loop (I3) serves as the primary binding site for the A2A receptor.[3][4]

The close proximity of these receptors within the cell membrane facilitates their interaction, leading to conformational changes that alter their signaling properties.[1]

Signaling Pathways of the A2A-D2 Receptor Heteromer

The interaction between A2A and D2 receptors within the heteromer results in a complex modulation of downstream signaling pathways. There are two primary reciprocal antagonistic interactions.[5][6]

-

Intramembrane Antagonism: Activation of the A2A receptor leads to a decrease in the affinity of the D2 receptor for its agonists.[1] This allosteric modulation is a key feature of the heteromer and impacts neuronal excitability and neurotransmitter release.[5][6] This interaction is dependent on Gq/11-PLC signaling.[6]

-

Adenylyl Cyclase Level Antagonism: The A2A receptor is typically coupled to Gs/olf proteins, which stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. Conversely, the D2 receptor couples to Gi/o proteins, which inhibit AC and decrease cAMP.[7] Within the heteromer, these opposing actions on AC modulate protein phosphorylation and gene expression.[6]

Under certain conditions, such as chronic exposure to addictive drugs, a synergistic interaction can occur, leading to a paradoxical increase in protein phosphorylation and gene expression upon co-activation of both receptors.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Combining mass spectrometry and pull-down techniques for the study of receptor heteromerization. Direct epitope-epitope electrostatic interactions between adenosine A2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Adenosine-d2 for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine-d2, a deuterated isotopologue of adenosine crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays. This document details experimental protocols, data presentation in structured tables, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Deuterated Adenosine

Deuterium-labeled compounds, such as this compound, are invaluable tools in biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference allows for the sensitive and specific detection and quantification of the labeled compound in complex biological matrices using mass spectrometry. Furthermore, the stronger carbon-deuterium bond can influence metabolic pathways, making deuterated compounds useful for studying drug metabolism and reaction mechanisms.

Synthesis of this compound

The synthesis of this compound typically involves the exchange of specific hydrogen atoms on the adenosine molecule with deuterium. A common and efficient method for this is a direct, regioselective hydrogen-deuterium (H-D) exchange reaction catalyzed by a transition metal, such as ruthenium. This method offers the advantage of using readily available starting materials and deuterium sources.

Experimental Protocol: Ruthenium-Catalyzed H-D Exchange

This protocol is adapted from established methods for the deuteration of purine derivatives.

Materials:

-

Adenosine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ruthenium on carbon (Ru/C, 5 wt. %) or other suitable ruthenium catalyst

-

Inert solvent (e.g., anhydrous 1,4-dioxane or tetrahydrofuran)

-

Deuterium gas (D₂) (optional, for enhancing deuteration)

-

Reaction vessel (e.g., high-pressure autoclave or a thick-walled glass reaction vessel)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation: In a clean, dry reaction vessel, combine adenosine (1 equivalent) and the ruthenium catalyst (e.g., 10 mol %).

-

Solvent and Deuterium Source: Add a sufficient volume of D₂O to dissolve or suspend the adenosine. Anhydrous inert solvent can be used as a co-solvent if solubility is an issue.

-

Reaction Conditions: Seal the reaction vessel and, if using, purge with D₂ gas and then pressurize to the desired pressure (e.g., 1-10 atm). Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and pressure should be determined empirically.

-

Reaction Monitoring: The progress of the deuteration reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS to determine the extent of deuterium incorporation.

-

Work-up: After the desired level of deuteration is achieved (typically 24-72 hours), cool the reaction mixture to room temperature and carefully vent the D₂ gas (if used).

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the ruthenium catalyst. Wash the celite pad with a small amount of D₂O or the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound.

Synthesis Workflow

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting material, catalyst residues, and by-products. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Mobile Phase A: 0.1 M Ammonium acetate in water, pH 5.4

-

Mobile Phase B: Acetonitrile or Methanol

-

Sample of crude this compound dissolved in the mobile phase

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved on the UV detector.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes. The optimal gradient will depend on the specific column and the impurity profile of the crude product.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.

-

Product Isolation: Remove the mobile phase solvents from the pooled pure fractions by lyophilization (freeze-drying) to obtain the purified this compound as a solid.

Purification Workflow

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Synthesis of this compound - Quantitative Data

| Parameter | Expected Value |

| Reaction Yield | 70-90% |

| Isotopic Enrichment | >95% D |

| Reaction Time | 24-72 hours |

| Reaction Temperature | 100-150 °C |

| Catalyst Loading | 5-10 mol % |

Table 2: Purification of this compound - Quantitative Data

| Parameter | Typical Value |

| Purity after HPLC | >98% |

| Recovery from HPLC | 80-95% |

| Column Type | Reversed-Phase C18 |

| Mobile Phase | Ammonium acetate buffer with Acetonitrile/Methanol gradient |

| Detection Wavelength | 260 nm |

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

A₁ and A₃ Receptor Signaling

Activation of A₁ and A₃ receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

A₂A and A₂B Receptor Signaling

Conversely, the activation of A₂A and A₂B receptors, coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. The described ruthenium-catalyzed H-D exchange offers an efficient route to this valuable isotopic standard. The purification by preparative HPLC ensures high purity, which is critical for its use in sensitive analytical methods. The provided workflows and signaling pathway diagrams offer clear visual aids to the experimental and biological concepts discussed. Researchers and scientists in drug development can utilize this guide to produce and apply this compound in their studies, contributing to advancements in pharmacology and biomedical research.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of deuterated adenosine, a vital tool in contemporary research and pharmaceutical development. The strategic replacement of hydrogen with deuterium atoms imparts unique characteristics to the adenosine molecule, influencing its metabolic stability, pharmacokinetic profile, and utility in sophisticated analytical techniques. This document serves as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and analytical pathways.

Core Physical and Chemical Properties

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), results in a subtle but significant increase in molecular mass and can alter various physicochemical properties. The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of these bonds, a principle leveraged in drug development to enhance therapeutic half-life and reduce toxic metabolites.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of adenosine and its deuterated analogs. Data for deuterated variants are often not explicitly published in comparative studies; therefore, molecular weights are calculated based on the number of deuterium substitutions, and other properties are expected to show slight variations from the parent compound.

| Property | Adenosine (Non-deuterated) | Source |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [4] |

| Molecular Weight | 267.24 g/mol | [4][5] |

| Melting Point | 234-236 °C | [6] |

| Appearance | White crystalline powder | [7] |

| Solubility | - Water: Slightly soluble in cold water, soluble in hot water.[6] Approximately 10 mg/mL in PBS (pH 7.2).[7]- Organic Solvents: Soluble in DMSO (~20 mg/mL) and dimethylformamide (~5 mg/mL).[7] Practically insoluble in ethanol and methylene chloride.[6] | [6][7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[6] Aqueous solutions are stable for extended periods at refrigerated and room temperatures.[8][9] | [6][8][9] |

| Deuterated Variant | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| Adenosine-d1 | C₁₀H₁₂DN₅O₄ | 268.25 |

| Adenosine-d2 | C₁₀H₁₁D₂N₅O₄ | 269.26 |

| Adenosine-d4 | C₁₀H₉D₄N₅O₄ | 271.27 |

| Adenosine-d9 | C₁₀H₄D₉N₅O₄ | 276.30 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of deuterated adenosine. The following protocols are synthesized from established methods and provide a starting point for laboratory implementation.

Synthesis of Deuterated Adenosine (Illustrative Example)

The synthesis of deuterated adenosine can be achieved through various methods, including the use of deuterated starting materials or H/D exchange reactions.[10][11] The following is a generalized protocol for the deuteration of the ribose moiety.

Objective: To introduce deuterium atoms at specific positions in the ribose ring of adenosine.

Materials:

-

2',3'-O-Isopropylidene adenosine

-

Sodium methoxide

-

Methanol-d₄ (CD₃OD)

-

Sodium borodeuteride (NaBD₄)

-

Deuterium oxide (D₂O)

-

Anhydrous solvents (e.g., DMSO)

-

Dowex H+ resin

-

Triethylamine

-

HPLC-grade solvents for purification

Procedure:

-

Protection of Ribose Hydroxyls: Start with a protected adenosine derivative, such as 2',3'-O-Isopropylidene adenosine, to direct the deuteration to specific sites.

-

H/D Exchange: The 4'-proton of the protected adenosine can be exchanged for deuterium using a strong base in a deuterated solvent. For example, treatment with sodium methoxide in methanol-d₄ can facilitate this exchange.[10]

-

Reduction with Deuterated Reagent: Subsequent reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium at the 5' position.[10]

-

Deprotection: The protecting groups are then removed under appropriate conditions (e.g., mild acid hydrolysis for the isopropylidene group) to yield the deuterated adenosine.[10]

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify deuterated adenosine from a reaction mixture.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[12][13] The exact gradient will depend on the specific deuterated analog and impurities present.

Procedure:

-

Sample Preparation: Dissolve the crude deuterated adenosine in the initial mobile phase.

-

Method Development: Develop a gradient elution method that provides good separation of the desired product from starting materials and byproducts. A common starting point is a gradient from 100% aqueous buffer to a high percentage of the organic solvent.

-

Detection: Monitor the elution profile at a wavelength where adenosine has strong absorbance, typically around 260 nm.[13]

-

Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and confirm the identity and purity of the product using mass spectrometry and NMR.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity, structure, and extent of deuteration of the adenosine analog.

Instrumentation:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated adenosine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[14]

Experiments:

-

¹H NMR: This spectrum will show the absence or reduction of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals relative to a non-deuterated internal standard or a non-deuterated portion of the molecule can be used to estimate the percentage of deuteration.[14]

-

²H NMR: This experiment directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions.[15]

-

¹³C NMR: This can be used to confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): These experiments can be used for complete structural elucidation and to confirm the specific sites of deuteration.

Analysis by Mass Spectrometry (MS)

Objective: To determine the molecular weight and isotopic purity of the deuterated adenosine.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an LC system for separation from any impurities.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for nucleosides.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the deuterated adenosine. The observed mass will be higher than that of non-deuterated adenosine, corresponding to the number of deuterium atoms incorporated.

-

Isotopic Distribution: The high-resolution mass spectrometer will resolve the isotopic peaks. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment and purity.[16][17][18]

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide information about the location of the deuterium atoms within the molecule.

-

Signaling Pathways and Experimental Workflows

Adenosine Signaling Pathways

Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.

Caption: Overview of major adenosine signaling pathways mediated by its receptors.

Experimental Workflow for Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the quality control of deuterated compounds. A typical workflow involves a combination of chromatographic separation and high-resolution mass spectrometry.

Caption: A standard workflow for determining the isotopic purity of deuterated adenosine.

References

- 1. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. med.und.edu [med.und.edu]

- 4. Adenosine - Wikipedia [en.wikipedia.org]

- 5. Adenosine (CAS 58-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Adenosine | 58-61-7 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND CONFORMATIONAL ANALYSIS OF DEUTERIUM-LABELED ADENYLYL-(3'-5')-ADENOSINE AND RELATED SUBSTANCES - ProQuest [proquest.com]

- 11. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 13. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Adenosine-d2 for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, quality control, and applications of high-purity deuterated adenosine, a critical tool in modern biomedical research.

This technical guide provides a comprehensive overview of high-purity Adenosine-d2 for researchers, scientists, and drug development professionals. The document details commercial suppliers, analytical methodologies for quality control, and its primary application as an internal standard in mass spectrometry-based quantification. Furthermore, it delves into the intricate signaling pathways of its non-deuterated counterpart, adenosine, providing visual representations to aid in understanding its biological context.

Commercial Availability and Specifications

The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer this deuterated nucleoside, each with specific quality attributes. A comparative summary of key suppliers and their product specifications is presented in Table 1. Researchers are advised to consult the suppliers' Certificates of Analysis (CofA) for lot-specific data.

| Supplier | Catalog Number | Purity (HPLC) | Isotopic Purity | Formulation |

| MedChemExpress | HY-B0228S | ≥98.0% | ≥98% (D) | Crystalline solid |

| Lumiprobe | Not specified | ≥95% | ≥98% (D) | White powder |

| Santa Cruz Biotechnology | sc-219412 | Not specified | Not specified | Crystalline solid |

| LGC Standards (TRC) | A281812 | Not specified | Not specified | Not specified |

| Cayman Chemical | Not specified | ≥98% | Not specified | Crystalline solid |

Synthesis, Purification, and Quality Control

The synthesis of this compound typically involves the introduction of deuterium atoms at specific, non-exchangeable positions of the adenosine molecule. While detailed proprietary synthesis protocols are not publicly disclosed by commercial suppliers, the general approach for producing deuterated nucleosides involves either chemical synthesis or enzymatic methods.

Purification of the final product to achieve high purity is paramount and is typically accomplished using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification of Adenosine Analogs

This protocol provides a general framework for the purification of adenosine and its analogs, which can be adapted for this compound.

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at approximately 260 nm is suitable for adenosine and its derivatives.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified solid product.

Quality control is a critical step to ensure the identity, purity, and isotopic enrichment of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Quality Control of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the chemical structure and assess the degree of deuteration by observing the reduction or absence of signals at the deuterated positions.

-

¹³C NMR: To further confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the deuterated molecule, which will be higher than that of unlabeled adenosine.

-

Tandem Mass Spectrometry (MS/MS): To determine the isotopic purity by analyzing the fragmentation pattern and the relative abundance of the deuterated and non-deuterated fragments. A common method for determining isotopic purity involves analyzing the product by LC-MS to separate it from any potential impurities. The mass spectrum of the pure compound is then acquired, and the relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment[1][2][3][4].

-

Application as an Internal Standard in LC-MS

The primary application of high-purity this compound is as an internal standard for the quantitative analysis of adenosine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Workflow: Quantification of Adenosine using this compound Internal Standard

The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.

Adenosine Signaling Pathways

To fully appreciate the biological context in which this compound is utilized as a research tool, it is essential to understand the signaling pathways of its endogenous, non-deuterated counterpart. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for drug development.

Adenosine A1 Receptor (A1AR) Signaling

The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. A1AR activation can also lead to the activation of phospholipase C (PLC) and the modulation of ion channels.[5][6]

References

- 1. almacgroup.com [almacgroup.com]

- 2. almacgroup.com [almacgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity Assessment of Adenosine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation for assessing the isotopic purity of Adenosine-d2. This deuterated analog of adenosine is a critical tool in various research and development applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification. Ensuring its isotopic purity is paramount for data accuracy and reliability.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are molecules in which one or more atoms have been replaced by an isotope of that same element. In the case of this compound, two hydrogen atoms have been replaced by deuterium. The isotopic purity of such a compound refers to the percentage of the molecule that contains the desired isotopic label at the specified position(s). High isotopic purity is crucial as the presence of unlabeled or partially labeled species can interfere with experimental results, leading to inaccurate quantification and misinterpretation of data.

Quantitative Data Summary

The isotopic purity of this compound is determined through a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment. The following tables summarize representative quantitative data for commercially available this compound.

| Parameter | Specification | Method |

| Chemical Purity | 99.72% | HPLC |

| Isotopic Enrichment | 99.5% | Mass Spec/NMR |

Table 1: Representative Certificate of Analysis Data for this compound.[1]

| Supplier | Chemical Purity Specification | Isotopic Enrichment (Deuterium) |

| MedChemExpress | 99.72%[1] | 99.5%[1] |

| Lumiprobe | >95% | >98% |

Table 2: Comparison of this compound Quality Control Specifications from Different Suppliers.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the isotopic purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique for determining isotopic enrichment. The chromatographic separation ensures that the analyte of interest is isolated from any impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) is then used to differentiate between the isotopologues of Adenosine.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration curve generation if quantitative analysis of impurities is required.

-

Prepare a sample of unlabeled adenosine for comparison of isotopic distribution.

-

-

Liquid Chromatography (LC) Conditions (Representative):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate.

-

Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions (Representative):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan from m/z 100-400.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/Hr.

-

Collision Energy (for fragmentation if needed): Ramped from 10-40 eV.

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound sample.

-

Identify the molecular ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of adenosine.

-

Calculate the area under the curve for each of these peaks.

-

Correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a definitive method for confirming the position of isotopic labeling and assessing enrichment.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Add an internal standard with a known concentration if quantitative analysis is required.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

-

Integration of the remaining proton signals relative to a known internal standard can provide information on chemical purity.

-

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped for deuterium detection.

-

Acquisition Parameters:

-

Acquire a ²H NMR spectrum.

-

A signal will be observed at the chemical shift corresponding to the position of the deuterium atoms.

-

The integral of this signal, relative to a deuterated internal standard of known concentration and isotopic enrichment, can be used to quantify the amount of deuterated material.

-

-

Visualizations

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Isotopic Purity Assessment

The overall process for determining the isotopic purity of this compound involves a logical sequence of steps, from sample reception to final data analysis and reporting.

Caption: Isotopic purity assessment workflow.

Conclusion

The accurate assessment of isotopic purity is a critical quality control step in the manufacturing and use of deuterated compounds like this compound. A multi-pronged analytical approach, combining the separative power of HPLC with the specificity of MS and the structural detail of NMR, provides a comprehensive and reliable determination of both chemical and isotopic purity. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists in ensuring the quality and integrity of their experimental work involving this compound.

References

The Impact of Natural Deuterium Abundance on Adenosine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the adenosine analogue, Adenosine-d2. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This document serves as a comprehensive resource, detailing the underlying principles of the kinetic isotope effect, methodologies for synthesis and analysis, and the potential therapeutic implications of deuterating adenosine.

Introduction: The Deuterium Switch in Drug Discovery

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus, effectively doubling its mass compared to protium (¹H). While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the Kinetic Isotope Effect (KIE) , a phenomenon that can significantly alter the rate of chemical reactions, including the metabolic processes of drugs within the body.

In drug development, the "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and potentially a reduced dosing frequency. This guide focuses on the application of this principle to adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.

Natural Abundance of Deuterium

Deuterium is a naturally occurring isotope of hydrogen, though it is far less abundant than protium. The data below summarizes the natural abundance of deuterium.

| Isotope | Natural Abundance (%) | Approximate Ratio (H:D) |

| Protium (¹H) | ~99.985 | 6420:1 |

| Deuterium (²H) | ~0.015 | 1:6420 |

This low natural abundance means that for a molecule like adenosine (C₁₀H₁₃N₅O₄), the probability of a specific hydrogen position being naturally occupied by a deuterium atom is very small. Therefore, the synthesis of this compound requires specific chemical methods to enrich the deuterium content at desired positions.

The Kinetic Isotope Effect and this compound

The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE). The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond due to the lower zero-point energy of the C-D bond. This results in a slower reaction rate for processes involving C-D bond breaking.

For adenosine, a key metabolic pathway involves its deamination to inosine by the enzyme adenosine deaminase (ADA). This process involves the cleavage of the C-N bond at the 6-position of the purine ring. While this is the primary catabolic route, oxidative metabolism by cytochrome P450 enzymes can also occur, targeting C-H bonds on the ribose sugar or the purine ring. By replacing hydrogen with deuterium at these metabolically active sites in this compound, it is hypothesized that the rate of metabolism will be reduced.

A potential consequence of this reduced metabolism is an increased half-life and bioavailability of this compound compared to its non-deuterated counterpart. This could lead to a more sustained activation of adenosine receptors, potentially enhancing its therapeutic effects or allowing for lower and less frequent dosing.

While direct experimental data on the receptor binding affinity of this compound is limited, computational studies on related deuterated ligands for the A₂A adenosine receptor suggest that deuteration can lead to a modest increase in binding affinity[1][2][3][4]. This is attributed to subtle changes in molecular vibrations and intermolecular interactions within the receptor binding pocket.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gi/o), while the A₂A and A₂B receptors couple to stimulatory G proteins (Gs). This differential coupling results in opposing effects on the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

References

An In-depth Technical Guide to the Stability and Storage of Adenosine-d2

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine-d2. The information is intended for researchers, scientists, and drug development professionals who utilize deuterated adenosine in their work. While specific stability studies on this compound are limited in publicly available literature, this guide summarizes extensive data on the stability of adenosine, which serves as a close structural analog. The principles and methodologies described herein are directly applicable to the stability assessment of this compound.

Executive Summary

This compound, the deuterium-labeled version of adenosine, is a critical tool in various research applications, including its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed examination of the stability of adenosine under various conditions, outlines recommended storage protocols, and details the experimental methodologies for stability assessment.

Stability of Adenosine

The stability of adenosine has been evaluated under various conditions, including different temperatures, pH levels, and in various solutions and storage containers. Deuteration is known to sometimes increase metabolic stability due to the kinetic isotope effect, however, its impact on chemical stability can vary. The data presented below for adenosine provides a robust baseline for handling this compound.

Studies have shown that adenosine solutions exhibit good stability at refrigerated and room temperatures. One study investigating adenosine in aqueous solution at five different temperatures (4, 22, 37, 60, and 72 °C) over six months found no alteration in the initial concentration at the three lowest temperatures[2]. At higher temperatures, a significant decrease was observed[2]. Based on this data, the shelf life (t90) at room temperature was estimated to be at least 5 years[2]. Another study projected that adenosine at 6 µg/mL in 0.9% sodium chloride injection is stable in glass ampuls for five years at 4 or 25 °C, based on accelerated degradation studies[3].

Table 1: Temperature Stability of Adenosine Solutions

| Concentration & Diluent | Storage Container | Temperature | Duration | Percent of Initial Concentration Remaining | Reference |

| 3 mg/mL (undiluted) | Polypropylene syringes | 25°C | 7 days | ≥90% | [4][5] |

| 3 mg/mL (undiluted) | Polypropylene syringes | 5°C | 14 days | ≥90% | [4][5] |

| 3 mg/mL (undiluted) | Polypropylene syringes | -15°C | 28 days | ≥90% | [4][5] |

| 0.75 mg/mL in 0.9% NaCl or 5% Dextrose | Polypropylene syringes & PVC bags | 25°C, 5°C, -15°C | 16 days | ≥90% | [4][5] |

| 0.75 mg/mL in Lactated Ringer's or 5% Dextrose and Lactated Ringer's | Polypropylene syringes & PVC bags | 25°C, 5°C, -15°C | 14 days | ≥90% | [4][5] |

| 10 and 50 µg/mL in 0.9% NaCl or 5% Dextrose | Polyolefin infusion bags | Room Temp (20-25°C) & Refrigerated (2-8°C) | 14 days | 99% - 101% | [6][7] |

| 0.08 and 0.33 mg/mL in cardioplegic solutions | Not specified | Room Temp (23°C) & Refrigerated (4°C) | 14 days | >90% | [8][9] |

| 6 µg/mL in 0.9% NaCl | Glass ampuls | 60°C | 96 days | 87.5 ± 1.9% | [3] |

| 6 µg/mL in 0.9% NaCl | Glass ampuls | 80°C | 96 days | 80.8 ± 1.9% | [3] |

| 6 µg/mL in 0.9% NaCl | Glass ampuls | 100°C | 48 days | 95.7 ± 1.5% | [3] |

| 6 µg/mL in 0.9% NaCl | Glass ampuls | 120°C | 24 days | 73.9 ± 3.3% | [3] |

The hydrolysis of the N-glycosidic bond is a primary degradation pathway for adenosine, yielding adenine and ribose. This degradation is influenced by pH. Forced degradation studies on adenosine have been performed using acidic, basic, and oxidative conditions[4]. The hydrolysis of adenosine triphosphate (ATP) in acidic conditions has been shown to yield adenosine diphosphate (ADP) and inorganic phosphate, as well as adenosine monophosphate (AMP) and inorganic pyrophosphate[10]. The degradation of adenosine can be monitored by observing the formation of its primary degradant, adenine[3].

Recommended Storage Conditions for this compound

Based on the stability data of adenosine and general recommendations for deuterated compounds, the following storage conditions are recommended for this compound:

-

Short-term storage (days to weeks): For solutions, storage at 2-8°C is recommended to minimize degradation.

-

Long-term storage (months to years): For solid material or stock solutions, storage at -20°C or -80°C is advisable to ensure long-term stability. A supplier of this compound recommends storing stock solutions at -80°C for 6 months or -20°C for 1 month.

-

Protection from light: While specific photostability data is not prevalent, it is good practice to store solutions in light-resistant containers or in the dark to prevent potential photodegradation.

-

pH considerations: For aqueous solutions, maintaining a neutral pH is generally advisable to minimize acid or base-catalyzed hydrolysis.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method[11][12].

-

Acid Hydrolysis: Treat an this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Treat an this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose an this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat a solid sample or solution of this compound at a high temperature.

-

Photodegradation: Expose an this compound solution to UV light.

-

Analysis: Analyze the stressed samples by a suitable analytical method like HPLC to identify and quantify the parent compound and any degradation products.

The following is an example of an HPLC method that has been used for the stability testing of adenosine and can be adapted for this compound[3][7].

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm)[7].

-

Mobile Phase: A mixture of a buffer and an organic solvent. For example, a 90:10 (v/v) mixture of 0.01 M phosphate buffer (pH 3.7) and methanol[3]. Another example is a gradient of 25mM ammonium acetate in water and acetonitrile[13].

-

Flow Rate: Typically 1.0-1.2 mL/min[3].

-

Detection: UV detection at a wavelength appropriate for adenosine (e.g., 254 nm or 260 nm).

-

Retention Times: Under specific conditions, adenosine and its degradation product adenine will have distinct retention times, allowing for their separation and quantification[3].

Adenosine Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the adenosine signaling pathway and a typical stability testing workflow are provided below to aid in understanding the broader context of adenosine's biological role and the practical aspects of its stability assessment.

Caption: Adenosine Signaling Pathway.

Caption: General Workflow for a Chemical Stability Study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of hydrolysis of adenosine 5'-triphosphate, adenosine 5'-diphosphate, and inorganic pyrophosphate in aqueous perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. med.und.edu [med.und.edu]

The Pivotal Role of Adenosine-d2 in Elucidating Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Adenosine-d2, a deuterated isotopologue of adenosine, in the comprehensive study of purinergic signaling pathways. The incorporation of deuterium into the adenosine molecule provides a powerful tool for researchers, enabling precise quantification, metabolic tracking, and deeper insights into the complex mechanisms of purinergic neurotransmission. This guide will delve into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to empower researchers in their quest to unravel the intricacies of purinergic signaling and accelerate drug discovery.

Introduction to Purinergic Signaling and the Significance of Adenosine

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine.[1] This signaling system is integral to a vast array of physiological processes, including neurotransmission, inflammation, cardiovascular function, and immune responses.[2][3] Adenosine, a core component of this system, exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are coupled to various intracellular signaling cascades, making them attractive therapeutic targets for a multitude of diseases.[2][3]

The study of purinergic signaling is often challenged by the rapid metabolism and endogenous nature of adenosine. This is where stable isotope-labeled compounds, such as this compound, become indispensable tools. By replacing one or more hydrogen atoms with its stable isotope, deuterium, this compound retains the same physicochemical properties as its unlabeled counterpart but is distinguishable by its higher mass.[5] This key difference allows it to serve as a robust internal standard in mass spectrometry-based analytical methods, leading to more accurate and reliable quantification of endogenous adenosine levels.[5][6][7]

Core Applications of this compound in Purinergic Signaling Research

The unique properties of this compound lend themselves to several critical applications in the study of purinergic signaling:

-

Accurate Quantification with Mass Spectrometry: this compound is paramount as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise measurement of adenosine in complex biological matrices like blood, plasma, and tissue extracts.[6][7][8] Its similar extraction recovery and ionization efficiency to endogenous adenosine, coupled with its distinct mass, corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and precision.[7]

-

Metabolic Stability and Pharmacokinetic Studies: Deuterium substitution can alter the metabolic profile of a molecule due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[9] This property makes deuterated compounds like this compound valuable in studying the metabolic fate of adenosine and in the development of therapeutic analogues with improved pharmacokinetic properties.[9][10] By tracing the metabolism of this compound, researchers can identify key metabolic pathways and enzymes involved in adenosine degradation.

-

Receptor Binding Assays: While less common than radiolabeled ligands, stable isotope-labeled ligands are increasingly being used in label-free mass spectrometry-based binding assays.[11] this compound can potentially be used in such assays to characterize the binding of unlabeled ligands to adenosine receptors, avoiding the safety and disposal issues associated with radioactive materials.[11]

Quantitative Data for this compound Applications

The following tables summarize key quantitative data essential for the design and execution of experiments involving this compound.

Table 1: Mass Spectrometry Parameters for Adenosine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Adenosine | 268.2 | 136.1 | Positive | [12][13] |

| This compound | Varies based on deuteration pattern | Varies based on deuteration pattern | Positive | N/A |

| 13C5-Adenosine | 272.8 | 136.2 | Negative | [14] |

| 13C10,15N5-Adenosine | Not specified | Not specified | Not specified | [15] |

Note: The exact precursor and product ions for this compound will depend on the specific location and number of deuterium atoms. Researchers should confirm these values for their specific labeled compound.

Table 2: Example Liquid Chromatography Parameters for Adenosine Quantification

| Parameter | Condition 1 | Condition 2 |

| Column | XBridge C8 (4.6 mm × 75 mm, 3.5 µm) | Luna C-18(2) (150 x 2.0 mm, 3 µm) |

| Mobile Phase A | 2mM ammonium acetate in water | 25mM ammonium acetate in water |

| Mobile Phase B | 2mM ammonium acetate in methanol | Acetonitrile |

| Elution | Isocratic (65% A, 35% B) | Isocratic (90% A, 10% B) |

| Flow Rate | 500 µL/min | 0.2 mL/min |

| Run Time | 4.5 minutes | 5 minutes |

| Reference | [12] | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Quantification of Adenosine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation (e.g., Plasma)

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Utilize a C18 or similar reversed-phase column suitable for polar analytes.

-

Employ a mobile phase system such as ammonium acetate in water and methanol or acetonitrile.

-

Optimize the gradient or isocratic elution to achieve good separation of adenosine from other matrix components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous adenosine and the this compound internal standard (refer to Table 1, and determine specific transitions for the d2-analog).

-

Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize signal intensity.

-

3. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the adenosine calibrants to the this compound internal standard against the known concentrations of the calibrants.

-

Quantify the adenosine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

1. Incubation

-

Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis (this could be a different stable isotope-labeled compound or a structural analog).

2. Sample Processing and Analysis

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

3. Data Analysis

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

Visualizing Purinergic Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key purinergic signaling pathways and a typical experimental workflow for adenosine quantification.

Caption: Adenosine signaling pathways.

Caption: LC-MS/MS workflow for adenosine quantification.

Conclusion

This compound is an invaluable tool for researchers dedicated to the field of purinergic signaling. Its application as an internal standard in mass spectrometry provides unparalleled accuracy in the quantification of endogenous adenosine, a critical aspect for understanding its physiological and pathological roles. Furthermore, its use in metabolic stability studies offers crucial insights for the development of novel therapeutics targeting adenosine receptors. By integrating the detailed protocols, quantitative data, and pathway visualizations provided in this guide, researchers, scientists, and drug development professionals can enhance the rigor and impact of their studies, ultimately accelerating the translation of fundamental discoveries in purinergic signaling into innovative clinical applications.

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. What are Adenosine receptor modulators and how do they work? [synapse.patsnap.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. mdpi.com [mdpi.com]

- 9. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.und.edu [med.und.edu]

- 15. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Adenosine-d2 in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a dynamic window into the intricate network of biochemical reactions that define cellular function. Stable isotope tracers are the lifeblood of MFA, enabling the precise quantification of metabolic pathway activity. While carbon-13 and nitrogen-15 labeled compounds are widely utilized, the potential of deuterium-labeled molecules, such as Adenosine-d2, remains largely unexplored for flux analysis. This technical guide addresses this gap by providing a comprehensive overview of the theoretical applications, experimental design considerations, and data interpretation strategies for employing this compound as a novel tracer in metabolic flux analysis, with a specific focus on purine metabolism. Although direct experimental applications of this compound for MFA are not yet prevalent in published literature, this document outlines a robust framework to pioneer its use, offering a valuable resource for researchers seeking to unravel the complexities of nucleotide metabolism in health and disease.

Introduction to Metabolic Flux Analysis and the Role of Stable Isotopes

Metabolic flux analysis is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how these metabolites are interconverted.[2] The fundamental principle of MFA lies in the use of stable isotope-labeled substrates, or tracers, which are introduced into a biological system.[3] As cells metabolize these tracers, the isotopes become incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution within these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contributions of different metabolic pathways to their production.[3]

The choice of tracer is critical and depends on the specific metabolic pathways of interest.[4] Commonly used tracers include uniformly labeled 13C-glucose and 15N-glutamine for central carbon and nitrogen metabolism, respectively.[5] Deuterium (2H), a stable isotope of hydrogen, offers unique advantages as a tracer, particularly for studying redox metabolism and pathways involving hydride transfer reactions.[6][7]

This compound: A Promising yet Underutilized Tracer for Purine Metabolism

This compound is a commercially available, stable isotope-labeled form of adenosine where two hydrogen atoms have been replaced with deuterium. While its primary documented use is as an internal standard for the accurate quantification of adenosine in biological samples by mass spectrometry, its potential as a metabolic tracer is significant.[1][8]

Tracing purine metabolism is crucial for understanding a wide range of physiological and pathological processes, including cell proliferation, immune responses, and neurological function. Adenosine sits at a critical node in purine metabolism, participating in both the de novo synthesis and salvage pathways. By introducing this compound to a biological system, it is theoretically possible to trace the flux of the adenosine molecule through these interconnected pathways.

Potential Applications in Metabolic Flux Analysis:

-

Quantifying Salvage Pathway Activity: Directly measure the rate of adenosine phosphorylation to AMP by adenosine kinase.

-

Assessing Deamination Flux: Determine the rate of adenosine deamination to inosine by adenosine deaminase.

-

Investigating S-adenosylhomocysteine (SAH) Hydrolysis: In specific experimental setups, this compound could be used to probe the reverse reaction of SAH hydrolase.

-

Drug Development: Evaluate the impact of novel therapeutics on purine metabolism by quantifying changes in metabolic fluxes in response to drug treatment.

Experimental Design and Protocols

The following section outlines a hypothetical, yet detailed, experimental protocol for utilizing this compound as a tracer for metabolic flux analysis in a mammalian cell culture model.

Cell Culture and Tracer Administration

-

Cell Seeding: Plate mammalian cells of interest (e.g., cancer cell line, primary neurons) in appropriate culture vessels and grow to the desired confluence in standard culture medium.

-

Medium Exchange: Prior to tracer administration, aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Tracer Introduction: Add fresh, pre-warmed culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but a starting point could be in the physiological range of extracellular adenosine. A parallel control group cultured in medium with unlabeled adenosine should be included.

-

Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic incorporation of the deuterium label into downstream metabolites. This allows for non-stationary metabolic flux analysis.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to halt metabolic activity.

-

Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for resolving and quantifying the mass isotopomers of adenosine and its metabolites.

-

Chromatographic Separation: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like adenosine, AMP, inosine, and hypoxanthine.

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode to identify all potential labeled species and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for accurate quantification of the different mass isotopomers of adenosine and its downstream metabolites. The key is to monitor the mass shift corresponding to the incorporation of deuterium.

Data Analysis and Interpretation

The raw LC-MS/MS data will consist of the abundance of different mass isotopomers for each metabolite of interest. This data is then used to calculate the fractional labeling and, ultimately, the metabolic fluxes.

-

Mass Isotopomer Distribution (MID): For each metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

-

Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of stable isotopes (e.g., 13C, 15N).

-

Metabolic Modeling: Utilize metabolic modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model of purine metabolism. This model will contain the biochemical reactions and atom transitions for the pathways of interest.

-

Flux Quantification: The software will then estimate the metabolic fluxes that best explain the experimentally observed MIDs.

Hypothetical Quantitative Data

The following table represents a plausible set of quantitative data that could be obtained from an experiment using this compound to trace purine metabolism in a cancer cell line.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) at t=60 min |

| Adenosine | M+0 | 10.5 |

| M+2 | 89.5 | |

| AMP | M+0 | 75.2 |

| M+2 | 24.8 | |

| Inosine | M+0 | 62.1 |

| M+2 | 37.9 | |

| Hypoxanthine | M+0 | 88.4 |

| M+2 | 11.6 |

Table 1: Hypothetical Mass Isotopomer Distribution Data. This table illustrates the expected fractional abundance of the unlabeled (M+0) and deuterium-labeled (M+2) isotopomers of key metabolites in the purine salvage pathway 60 minutes after the introduction of this compound. The high enrichment of Adenosine M+2 indicates successful tracer uptake. The appearance of the M+2 label in AMP, Inosine, and Hypoxanthine demonstrates flux through adenosine kinase, adenosine deaminase, and subsequent reactions.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

Figure 1: Tracing Purine Metabolism with this compound. This diagram illustrates the key enzymatic reactions in the purine salvage pathway where the deuterium label from this compound would be incorporated into downstream metabolites.

Figure 2: Experimental Workflow for this compound Metabolic Flux Analysis. This flowchart outlines the key steps in a typical experiment designed to trace the metabolism of this compound in cultured cells.

Conclusion and Future Outlook

While the application of this compound in metabolic flux analysis is still in its infancy, its potential as a powerful tool for dissecting the complexities of purine metabolism is undeniable. This technical guide provides a foundational framework for researchers to begin exploring this exciting new frontier. By combining the principles of stable isotope tracing with advanced analytical techniques and computational modeling, the use of this compound promises to yield novel insights into the metabolic underpinnings of health and disease, paving the way for the development of innovative diagnostic and therapeutic strategies. Future studies are needed to validate these hypothetical protocols and to expand the application of deuterated nucleoside tracers to other areas of metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glsciences.com [glsciences.com]

- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Investigating Neurodegenerative Diseases with Adenosine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purinergic signaling system, particularly the neuromodulator adenosine, plays a critical role in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are of particular interest in the central nervous system due to their roles in modulating neuronal excitability, inflammation, and cell survival. The use of stable isotope-labeled compounds, such as deuterated adenosine (Adenosine-d2), offers a powerful and safe alternative to radioisotopes for investigating the dynamics of the adenosinergic system in the context of these complex diseases.

Deuterated adenosine can be employed as a tracer in metabolic studies to elucidate the activity of enzymes like adenosine kinase and adenosine deaminase, which are crucial for regulating adenosine levels.[1] Furthermore, it serves as an excellent internal standard for accurate quantification of endogenous adenosine in biological samples using mass spectrometry.[2][3] This technical guide provides an in-depth overview of the application of this compound in neurodegenerative disease research, complete with experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Adenosine Signaling in Neurodegenerative Disease

In the brain, adenosine A1 receptor activation is generally neuroprotective, reducing neuronal excitability and inhibiting neurotransmitter release. Conversely, A2A receptor activation can be excitotoxic and pro-inflammatory, and its upregulation is implicated in the pathology of neurodegenerative conditions. The interplay between these receptors is a key area of investigation for therapeutic development.

Quantitative Data

The following tables summarize key quantitative data for relevant adenosine receptor ligands. While specific experimental data for this compound as a primary ligand is limited in the literature, the data for structurally similar agonists and the impact of deuteration on binding affinity from computational studies provide valuable context.

Table 1: Binding Affinities (Ki in nM) of Standard Adenosine Receptor Ligands

| Compound | A1 Receptor (human) | A2A Receptor (human) |

| Adenosine | 480 | 1400 |

| NECA | 14 | 20 |

| CPA | 1.0 | 210 |

| CGS-21680 | 290 | 22 |

Data compiled from various sources.

Table 2: Computationally Predicted Changes in Binding Affinity upon Deuteration

| Ligand | Deuterated Position | Change in Binding Affinity (kcal/mol) | Fold Potency Increase (Predicted) |

| Caffeine | d9 (perdeuterated) | -0.3 | ~1.7 |

| Istradefylline | d6 (both methoxy groups) | -0.4 | - |

| Istradefylline | d19 (polydeuterated) | -0.6 | ~2.8 |

Data from a computational study on A2A receptor antagonists.[4]

Experimental Protocols

Quantification of Adenosine in Brain Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous adenosine in neuronal cell cultures or brain tissue homogenates.

Materials:

-

This compound (commercially available)

-

Acetonitrile

-

Ammonium acetate

-

LC-MS/MS system with a C18 column

-

Brain tissue or neuronal cell samples

Procedure:

-

Sample Preparation: Homogenize brain tissue or lyse neuronal cells in a solution containing a known concentration of this compound. This is a critical step to account for any loss of analyte during sample processing.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

-

LC Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 25mM ammonium acetate in water) and mobile phase B (acetonitrile) to separate adenosine from other components.[3]

-